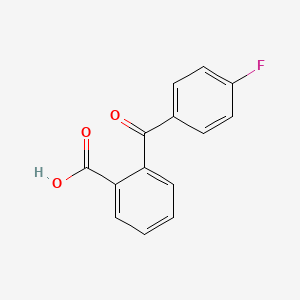

2-(4-Fluorobenzoyl)benzoic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-fluorobenzoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h1-8H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAZVXUPZQSZKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227294 | |

| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7649-92-5 | |

| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7649-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007649925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7649-92-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111165 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Fluorobenzoyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorobenzoyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 4 Fluorobenzoyl Benzoic Acid and Its Derivatives

Established Synthetic Pathways for 2-(4-Fluorobenzoyl)benzoic Acid

Friedel-Crafts Acylation Approaches (e.g., Phthalic Anhydride (B1165640) and Fluorobenzene)

The most prominent and historically significant method for synthesizing this compound is the Friedel-Crafts acylation reaction. iitk.ac.in This electrophilic aromatic substitution involves the reaction of an aromatic compound, in this case, fluorobenzene (B45895), with an acylating agent, typically phthalic anhydride, in the presence of a Lewis acid catalyst. iitk.ac.in

The general mechanism involves the activation of the acylating agent by the Lewis acid, making it more susceptible to attack by the nucleophilic aromatic ring. iitk.ac.in In the synthesis of this compound, aluminum chloride (AlCl₃) is a commonly used catalyst. prepchem.com The reaction between phthalic anhydride and fluorobenzene in the presence of AlCl₃ leads to the formation of the desired product. prepchem.comzenodo.org A similar synthesis using chlorobenzene (B131634) instead of fluorobenzene has been well-documented, providing a procedural basis for this reaction. prepchem.com The reaction proceeds by adding phthalic anhydride to dried fluorobenzene, followed by the addition of anhydrous aluminum chloride, which initiates an exothermic reaction. prepchem.com

The reaction between phthalic anhydride and benzene (B151609), a closely related transformation, has been studied extensively, with ionic liquids also being explored as catalysts. dissertationtopic.net While traditional methods using AlCl₃ can be effective, they often require large amounts of the catalyst and can lead to environmental concerns due to difficult workups. google.com

Alternative Synthetic Routes to the Core Structure

While Friedel-Crafts acylation is a primary route, other synthetic strategies can be employed to construct the 2-aroylbenzoic acid core. One such alternative involves the reaction of 4-fluorobenzoyl chloride with salicylic (B10762653) acid or its derivatives. ontosight.ai Another approach that has been described for a related compound, 2-(4-fluorophenylthio)benzoic acid, involves the reaction of iodobenzoic acid with 4-fluorothiophenol (B130044) in the presence of potassium carbonate and a copper catalyst. prepchem.com This suggests that coupling reactions could be a viable, albeit less direct, method for forming the carbon-carbon bond between the two aromatic rings.

Novel and Green Synthesis Strategies

In recent years, a significant focus has been placed on developing more environmentally friendly and sustainable methods for chemical synthesis. This includes the production of this compound and its analogs.

Exploration of Catalyst Systems in Synthesis

Research into greener alternatives to traditional Lewis acids like AlCl₃ is ongoing. For the Friedel-Crafts acylation of fluorobenzene, novel catalyst systems have been explored. One such system utilizes silica (B1680970) gel to immobilize a dendrimer scandium trifluoromethanesulfonate (B1224126) resin, which catalyzes the acylation of fluorobenzene with anhydrides or acyl halides under microwave irradiation. google.com This method offers the advantage of catalyst recyclability, making it an economically and environmentally attractive option. google.com

For the related acylation of benzene with phthalic anhydride, various solid acid catalysts, including Keggin-type heteropoly acids like phosphotungstic acid, have been investigated. dissertationtopic.net While these showed some catalytic activity, chloroaluminate ionic liquids demonstrated higher yields of the corresponding o-benzoylbenzoic acid. dissertationtopic.net Furthermore, Hβ zeolite modified with acetic acid under microwave conditions has been shown to be an effective catalyst for the one-pot synthesis of anthraquinone (B42736) from benzene and phthalic anhydride, a process that proceeds through an o-benzoylbenzoic acid intermediate. researchgate.net Iron salts have also been developed as inexpensive and environmentally benign catalysts for cross-coupling reactions to form alkyl-aryl bonds, which could potentially be adapted for the synthesis of benzoic acid derivatives. orgsyn.org

Sustainable Methodologies for this compound Production

The principles of green chemistry are increasingly being applied to the synthesis of benzoic acid derivatives. rsc.org This includes exploring the use of renewable starting materials and developing more efficient, waste-reducing processes. For instance, research has been conducted on the sustainable production of aminobenzoic acid and its derivatives from biological sources, which could potentially be adapted for the synthesis of fluorinated analogs in the future. mdpi.com Additionally, methods for recovering and valorizing byproducts from industrial benzoic acid production are being developed, which aligns with the goals of a circular economy in the chemical industry. epa.gov

Derivatization Strategies Utilizing this compound as a Precursor

This compound is a valuable precursor for the synthesis of more complex molecules with a wide range of applications. chemimpex.comontosight.ai The presence of both a carboxylic acid and a ketone functional group allows for a variety of chemical transformations.

The carboxylic acid moiety can be derivatized through standard reactions. For example, it can be converted to its corresponding ester, such as a methyl ester, which can then undergo further reactions. orgsyn.org The carboxylic acid can also be activated and coupled with amines or other nucleophiles to form amides. globalscientificjournal.com Furthermore, the carboxylic acid group can be used in the synthesis of heterocyclic compounds. For instance, reaction with hydrazine (B178648) hydrate (B1144303) can lead to the formation of hydrazides, which are versatile intermediates for creating compounds like oxadiazoles (B1248032). globalscientificjournal.comresearchgate.net

The ketone group also provides a handle for further modification. Nitration of this compound with fuming nitric acid yields 2-(4-fluoro-3-nitrobenzoyl)benzoic acid, introducing a nitro group onto the fluorinated ring. sigmaaldrich.comsigmaaldrich.com This nitro group can then be a site for further functionalization. The core structure of this compound has been utilized as a starting material for the synthesis of complex molecules like 9-fluoro-7H-benz[de]anthracene-7-one and heparan sulfate (B86663) glycosaminoglycan (HSGAG)-mimetic compounds. sigmaaldrich.comsigmaaldrich.com

The versatility of this compound as a building block is further demonstrated in its use for synthesizing various heterocyclic and polycyclic aromatic compounds. For example, derivatives of 4-aminobenzoic acid have been used to create pyrazole-derived hydrazones with antimicrobial properties. nih.gov While not a direct derivatization of the title compound, this illustrates the utility of benzoic acid derivatives in medicinal chemistry.

Below is a table summarizing some of the key derivatization strategies for benzoic acid compounds, which are applicable to this compound.

| Functional Group Targeted | Reagent(s) | Product Type |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Thionyl Chloride, then Amine | Amide |

| Carboxylic Acid | Hydrazine Hydrate | Hydrazide |

| Aromatic Ring | Fuming Nitric Acid | Nitro-substituted derivative |

Synthesis of Fluorine-Substituted Phthalides

An efficient and economical method for synthesizing new fluorine-substituted phthalides utilizes this compound as a key starting material. tandfonline.com This process involves the condensation of the γ-keto acid with various phenolic compounds. tandfonline.com The reaction is typically carried out by heating an intimate mixture of this compound and a selected phenol (B47542) in the presence of a catalytic amount of concentrated sulfuric acid. tandfonline.com This electrophilic substitution reaction leads to the formation of 3-aryl-3-(4-fluorophenyl)phthalides.

The general scheme involves heating a well-dried mixture of this compound and a slight molar excess of a phenol (such as resorcinol, catechol, or phloroglucinol) to around 110-120°C to achieve a homogeneous solution. tandfonline.com A small quantity of concentrated sulfuric acid is then added, and heating is continued for several hours. tandfonline.com The resulting product is then worked up, often by pouring the reaction mixture into water to precipitate the crude phthalide, which can be purified by crystallization. tandfonline.com The structures of these synthesized phthalides are typically confirmed using elemental analysis and spectral data. tandfonline.com

Table 1: Examples of Phenols Used in Phthalide Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

|---|---|---|---|

| This compound | Resorcinol | Conc. H₂SO₄ | 3-(2,4-dihydroxyphenyl)-3-(4-fluorophenyl)phthalide |

| This compound | Phenol | Conc. H₂SO₄ | 3-(4-hydroxyphenyl)-3-(4-fluorophenyl)phthalide |

| This compound | Catechol | Conc. H₂SO₄ | 3-(3,4-dihydroxyphenyl)-3-(4-fluorophenyl)phthalide |

| This compound | Phloroglucinol | Conc. H₂SO₄ | 3-(2,4,6-trihydroxyphenyl)-3-(4-fluorophenyl)phthalide |

Data sourced from a study on new fluorine-substituted phthalides. tandfonline.com

Formation of Nitrogen-Containing Heterocycles (e.g., Oxadiazoles, Thiazolidinones)

The this compound scaffold is a valuable starting point for the synthesis of various nitrogen-containing heterocycles, which are significant in medicinal chemistry. globalscientificjournal.com The formation of rings like oxadiazoles and thiazolidinones typically proceeds via an intermediate, such as a hydrazide or a hydrazone (Schiff base), derived from the parent acid.

Oxadiazoles: 1,3,4-Oxadiazoles are commonly synthesized from hydrazide derivatives. tsijournals.com The first step is the conversion of this compound to its corresponding hydrazide (see section 2.3.3). This hydrazide can then undergo cyclization reactions to form the oxadiazole ring. One common method involves reacting the hydrazide with carbon disulfide in the presence of potassium hydroxide (B78521) to yield an oxadiazole-thione intermediate. tsijournals.com Another approach is the reaction of a hydrazide with an aldehyde to form a hydrazone, which is subsequently cyclized. For instance, reacting a hydrazone with acetic anhydride can yield N-acetylated 1,3,4-oxadiazole (B1194373) derivatives. chemmethod.com Microwave-assisted synthesis has been shown to accelerate these reactions significantly. chemmethod.com

Thiazolidinones: The synthesis of 4-thiazolidinones often begins with the creation of a Schiff base (hydrazone). nih.gov A hydrazide derived from this compound is reacted with an appropriate aromatic aldehyde in a solvent like DMF with a few drops of glacial acetic acid, typically under reflux, to produce the corresponding hydrazone. nih.gov This intermediate is then reacted with a thiol-containing compound, such as thioglycolic acid, in the presence of a catalyst like anhydrous zinc chloride in a solvent like 1,4-dioxane. nih.gov Refluxing this mixture leads to the cyclization and formation of the 4-thiazolidinone (B1220212) ring. nih.gov

Another pathway to a related class, thiazolidine-2,4-diones, involves a Knoevenagel condensation. nih.gov This would start with thiazolidine-2,4-dione itself, which is condensed with an aldehyde. nih.gov To apply this to the target compound, one would first need to synthesize an aldehyde derivative of this compound.

Table 2: General Synthetic Schemes for Heterocycle Formation

| Target Heterocycle | Key Intermediate | Typical Reagents for Cyclization |

|---|---|---|

| 1,3,4-Oxadiazole | Hydrazide | 1. Carbon Disulfide, KOH2. Aromatic Aldehyde, then Acetic Anhydride tsijournals.comchemmethod.com |

Preparation of Hydrazide and Amide Derivatives

Hydrazide Derivatives: The conversion of a carboxylic acid to a hydrazide is a fundamental step for further elaboration into heterocyclic systems. mdpi.com The most direct method involves reacting the carboxylic acid or its ester derivative with hydrazine hydrate. mdpi.comgoogle.com For instance, this compound can be refluxed with hydrazine hydrate in a solvent like ethanol (B145695). tsijournals.com Alternatively, microwave-assisted synthesis can dramatically reduce reaction times, often completing the hydrazinolysis of an ester in minutes compared to several hours for conventional refluxing. mdpi.comresearchgate.net The resulting 2-(4-fluorobenzoyl)benzohydrazide is a stable intermediate that can be isolated and used in subsequent reactions. mdpi.com

Amide Derivatives: Amide derivatives are synthesized by forming a peptide-like bond between the carboxylic acid group of this compound and an amine. A common laboratory method involves first converting the carboxylic acid to a more reactive acyl chloride. google.com This is often achieved by reacting the acid with thionyl chloride. google.com The resulting acyl chloride can then be reacted with a suitable primary or secondary amine to form the desired amide. This second step may be performed in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl generated. google.comnih.gov

Direct condensation methods that avoid the isolation of the acyl chloride are also prevalent. These "one-pot" procedures use coupling reagents or catalysts. Titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines. nih.gov Another approach utilizes zinc chloride (ZnCl₂) as a catalyst for the reaction between carboxylic acids and hydrazines, which also produces an amide bond. rsc.org

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid group is a hub for a wide range of chemical transformations beyond amide and hydrazide formation. These modifications are often employed in drug design to alter a molecule's physicochemical properties, such as acidity, polarity, and membrane permeability. nih.gov

Tetrazoles: The tetrazole ring is a well-established non-classical bioisostere of the carboxylic acid group. researchgate.net It features a similar pKa and planar structure. Synthesis often involves the [2+3] cycloaddition of an azide (B81097) source (like sodium azide) to a nitrile. researchgate.net Therefore, to apply this, the carboxylic acid of this compound would first need to be converted to a nitrile. This can be achieved by dehydration of the corresponding primary amide. youtube.com

Highly Fluorinated Alcohols: Functional groups like 2,2,2-trifluoroethan-1-ol can serve as weakly acidic, non-planar bioisosteres. nih.gov A key advantage is their increased lipophilicity, which can be beneficial for CNS-targeted agents. nih.gov The synthesis would involve the reduction of a trifluoromethyl ketone derivative, which itself can be considered a bioisostere of a carboxylic acid as it exists in equilibrium with its hydrate form under physiological conditions. nih.gov

Phosphonic and Phosphinic Acids: These groups are more polar than carboxylic acids and can be used as isosteres. nih.gov Their introduction would typically require multi-step synthetic sequences starting from a suitable precursor.

Esterification is another fundamental transformation, often achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by reacting the corresponding acyl chloride with an alcohol.

Strategies for Introducing Additional Fluorine Atoms

Introducing additional fluorine atoms into the this compound framework can further modulate the properties of its derivatives. tandfonline.com Strategies for fluorination depend on the desired position and the nature of the substrate.

One documented approach involves starting with a more highly fluorinated precursor. For example, a study on fluorine-substituted phthalides utilized 2-(3,5-dinitro-4-fluorobenzoyl)benzoic acid alongside the mono-fluoro analog, demonstrating that precursors with additional substituents can be used in the same synthetic methodologies. tandfonline.com This suggests that a retrosynthetic approach, starting from a more complex fluorinated aromatic compound, is a viable strategy.

For direct fluorination of the existing this compound structure, electrophilic fluorination could be a potential, though challenging, route. Reagents like Selectfluor (F-TEDA-BF₄) are used for direct C-H fluorination of electron-rich aromatic rings. The reactivity and regioselectivity would be dictated by the existing activating and deactivating groups on the two aromatic rings.

Another strategy could involve modifying a functional group. For instance, converting a trifluoromethyl group into a cyano group has been demonstrated under aqueous ammonia (B1221849) conditions, suggesting that transformations of fluorine-containing groups are possible. youtube.com While this is a removal rather than an addition of fluorine, it highlights that C-F bonds can be manipulated. The synthesis of polymers containing hexafluoroisopropylidene groups also points to the use of highly fluorinated monomers in building larger structures. uq.edu.au

Chemical Reactivity and Reaction Mechanisms of 2 4 Fluorobenzoyl Benzoic Acid

Electrophilic Aromatic Substitution Reactions

The two benzene (B151609) rings of 2-(4-Fluorobenzoyl)benzoic acid are susceptible to electrophilic attack, though their reactivity is influenced by the existing substituents. The carboxylic acid and the ketone's carbonyl group are deactivating meta-directors, while the fluorine atom is a deactivating ortho-, para-director. youtube.comtruman.edu This interplay of directing effects can lead to specific substitution patterns.

The nitration of this compound has been shown to be a regioselective process. When treated with fuming nitric acid (HNO₃), the primary product is 2-(4-fluoro-3-nitrobenzoyl)benzoic acid. sigmaaldrich.comsigmaaldrich.com This indicates that the nitration occurs on the fluorinated benzene ring.

The directing effects of the substituents on the fluorinated ring play a crucial role in determining the position of the incoming nitro group. The fluorine atom directs ortho and para, while the benzoyl group directs meta. In this case, the nitro group is introduced at the position ortho to the fluorine and meta to the carbonyl group of the benzoyl moiety. This outcome suggests a dominant directing effect from the fluorine atom.

A similar pattern is observed in the nitration of a related compound, 2-(3-chloro-4-methylbenzoyl)benzoic acid, which primarily yields 2-(3-chloro-4-methyl-6-nitrobenzoyl)benzoic acid. rsc.org This further supports the idea that the substitution occurs on the substituted benzoyl ring.

Table 1: Nitration of this compound

| Reactant | Reagent | Product | Reference |

|---|

Halogenation and sulfonation are common electrophilic aromatic substitution reactions. libretexts.orgyoutube.com For aromatic compounds, halogenation often requires a Lewis acid catalyst to activate the halogen. masterorganicchemistry.comyoutube.com The substitution pattern is dictated by the existing groups on the aromatic ring. In the case of benzoic acid, the carboxyl group directs incoming electrophiles to the meta position. youtube.comyoutube.com

While specific studies on the halogenation and sulfonation of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted benzenes would apply. libretexts.orgyoutube.com The presence of two aromatic rings, each with different deactivating groups, would likely lead to a mixture of products, with the precise outcome depending on the reaction conditions. For instance, the sulfonation of benzoic acid with fuming sulfuric acid yields m-sulfobenzoic acid. youtube.com

Carboxylic Acid Group Transformations

The carboxylic acid group is a key functional handle for a variety of chemical modifications.

The carboxylic acid moiety of this compound can readily undergo esterification and amidation reactions. researchgate.netiajpr.com These are fundamental transformations in organic synthesis, often catalyzed by acids or coupling agents. thieme-connect.dersc.org

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. iajpr.com Amidation involves the reaction of the carboxylic acid with an amine, often facilitated by a coupling agent to form an activated intermediate. researchgate.netmdpi.com Boric acid has been shown to be an effective catalyst for the amidation of benzoic acids with aromatic amines. researchgate.net

Table 2: General Esterification and Amidation Reactions

| Reaction Type | Reactants | General Conditions | Product |

|---|---|---|---|

| Esterification | Carboxylic Acid + Alcohol | Acid Catalyst | Ester + Water |

For example, 2-bromo-4-fluorobenzoic acid has been reacted with aniline (B41778) to produce 4-fluoro-2-(phenylamino)benzoic acid, demonstrating the feasibility of N-arylation at the position ortho to the carboxylic acid. nih.gov

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for reducing carboxylic acids.

Decarboxylation, the removal of the carboxyl group, is another potential transformation. Radical decarboxylation of benzoic acids can be achieved under specific conditions, for instance, using light-induced copper-catalyzed reactions to generate aryl radicals. nih.gov These radicals can then be trapped by other reagents to form new C-C or C-O bonds. nih.gov

Ketone Moiety Transformations

The ketone functional group in this compound offers another site for chemical modification. Ketones can undergo a variety of reactions, including reduction to secondary alcohols and reactions with nucleophiles at the carbonyl carbon.

The reduction of the ketone to a secondary alcohol can be accomplished using various reducing agents, such as sodium borohydride. This would yield 2-((4-fluorophenyl)(hydroxy)methyl)benzoic acid.

Furthermore, the ketone can be a target for C-C bond activation, a more advanced transformation. For instance, iridium-catalyzed reactions have been developed to cleave the C-C bond adjacent to a ketone, leading to deacylation. nih.gov Ketones can also be converted to other functional groups. For example, treatment of a ketone with a Grignard or organolithium reagent, followed by acidic hydrolysis, can lead to the formation of a tertiary alcohol. vaia.com

Carbonyl Reactivity and Condensation Reactions

The ketone carbonyl group in this compound is electrophilic and serves as a primary site for nucleophilic attack. This reactivity is central to a variety of condensation reactions, most notably in the synthesis of heterocyclic systems.

A significant and well-documented reaction is the cyclocondensation with hydrazine (B178648) and its derivatives to form substituted phthalazinones. acs.orgrsc.org In this reaction, the nitrogen nucleophile of hydrazine attacks the electrophilic carbon of the ketone. The initial adduct then undergoes intramolecular cyclization with the adjacent carboxylic acid group, followed by dehydration, to yield the stable phthalazinone ring system.

The general mechanism involves the formation of a hydrazone intermediate with the ketonic carbonyl, which then undergoes an intramolecular acylation by the carboxylic acid group to form the final heterocyclic product. This reaction is a common strategy for the synthesis of a variety of phthalazinone derivatives, which are of interest for their potential biological activities. rsc.orgwikipedia.org

For instance, the reaction of a 2-aroylbenzoic acid with hydrazine hydrate (B1144303) typically proceeds under reflux in a suitable solvent like ethanol (B145695) or acetic acid to afford the corresponding 4-aryl-1(2H)-phthalazinone. rsc.org

| Reactant | Reagent | Product | Reaction Type | Reference |

| 2-Aroylbenzoic acid | Hydrazine hydrate | 4-Aryl-1(2H)-phthalazinone | Cyclocondensation | rsc.org |

| 2-Aroylbenzoic acid | Hydroxylamine hydrochloride | 1-Aryl-3,2-benzoxazin-4-one | Cyclization | acs.org |

| 2-Aroylbenzoic acid | Thiosemicarbazide | Phthalazinone derivative | Condensation/Cyclization | acs.org |

Beyond simple hydrazines, other nitrogen-containing nucleophiles can be employed to generate diverse heterocyclic structures. The reactivity of the carbonyl group allows for a modular approach to synthesizing complex molecules from the this compound scaffold. wikipedia.org

Spectroscopic and Structural Elucidation of 2 4 Fluorobenzoyl Benzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(4-fluorobenzoyl)benzoic acid and its analogs, ¹H and ¹³C NMR provide invaluable data for structural confirmation.

In the ¹H NMR spectrum of a related compound, 2-(4-chlorobenzoyl)benzoic acid, in DMSO-d₆, the carboxylic acid proton appears as a broad singlet at approximately 13.3 ppm. The aromatic protons exhibit complex multiplets in the range of 7.45 to 8.02 ppm. chemicalbook.com For an analog, 4-(methoxycarbonyl)-2-fluorobenzoic acid, the carboxylic acid proton resonates as a broad singlet at 10.5 ppm in CDCl₃. nih.gov The aromatic protons show distinct signals, including a triplet at 8.10 ppm and doublets at 7.89 and 7.82 ppm. nih.gov

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. In the ¹³C NMR spectrum of 4-fluorobenzoic acid in DMSO, characteristic peaks are observed at 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, and 115.96 ppm. rsc.org For 4-(methoxycarbonyl)-2-fluorobenzoic acid in CDCl₃, the carbonyl carbons of the ester and carboxylic acid are found at 168.6, 168.5, 165.0, and 164.9 ppm, while the aromatic carbons appear between 118.1 and 163.4 ppm. nih.gov The presence of fluorine introduces additional complexity due to C-F coupling.

The structural analysis of these compounds can be further refined by comparing their NMR data with that of similar structures. For instance, the ¹H NMR spectrum of 2-(4-methylbenzoyl)benzoic acid shows a characteristic singlet for the methyl group protons. chemicalbook.com The study of a series of substituted benzoic acids, including 2-, 3-, and 4-fluorobenzoic acids, has demonstrated the utility of NMR in monitoring their metabolic fate in rats, where phase II glucuronidation and glycine (B1666218) conjugation reactions were identified as the dominant metabolic pathways. nih.gov

Table 1: ¹H NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (ppm) and Multiplicity |

| 2-(4-Chlorobenzoyl)benzoic acid | DMSO-d₆ | 13.3 (s, 1H, COOH), 8.02 (d), 7.75 (t), 7.68 (t), 7.64 (d), 7.58 (d), 7.45 (d) chemicalbook.com |

| 4-(Methoxycarbonyl)-2-fluorobenzoic acid | CDCl₃ | 10.5 (br s, 1H, COOH), 8.10 (t, 1H), 7.89 (d, 1H), 7.82 (d, 1H), 3.97 (s, 3H, OCH₃) nih.gov |

Table 2: ¹³C NMR Data for this compound Analogs

| Compound | Solvent | Chemical Shift (ppm) |

| 4-Fluorobenzoic acid | DMSO | 166.85, 166.63, 164.14, 132.61, 132.52, 127.84, 127.81, 116.18, 115.96 rsc.org |

| 4-(Methoxycarbonyl)-2-fluorobenzoic acid | CDCl₃ | 168.6, 168.5, 165.0, 164.9, 163.4, 160.8, 136.7, 136.6, 132.8, 124.9, 124.8, 121.3, 121.2, 118.4, 118.1, 52.8 nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule. In this compound, key vibrational modes include the C=O stretching of the ketone and carboxylic acid groups, the O-H stretching of the carboxylic acid, and the C-F stretching of the fluorinated ring.

The IR spectrum of benzoic acid shows a characteristic broad O-H stretch from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹. The C=O stretch of the carboxylic acid appears as a strong band around 1700 cm⁻¹, while the ketone C=O stretch is expected at a slightly lower wavenumber. For 4-fluorobenzoic acid, the IR spectrum exhibits these characteristic benzoic acid bands, along with vibrations associated with the fluorine substituent. nih.govnist.gov

Raman spectroscopy provides complementary information. The C=O stretching vibration in benzoic acid and its derivatives also gives a strong Raman signal. chemicalbook.com For 2-amino-5-bromobenzoic acid, the C=O stretching mode is observed at 1655 cm⁻¹ in the IR spectrum and 1652 cm⁻¹ in the Raman spectrum. indexcopernicus.com The C-H stretching vibrations of the aromatic rings are typically observed above 3000 cm⁻¹. indexcopernicus.com

Studies on related halogenated aminobenzoic acids, such as 2-amino-5-fluorobenzoic acid and 2-amino-4,5-difluorobenzoic acid, have utilized both FT-IR and FT-Raman spectroscopy in conjunction with theoretical calculations (DFT) to perform detailed vibrational assignments. nih.govnih.gov These analyses help in understanding the influence of substituents on the vibrational modes of the molecule.

Table 3: Key IR Absorption Frequencies for Benzoic Acid Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | ~1700 |

| Ketone | C=O stretch | ~1680 |

| Aromatic Ring | C-H stretch | >3000 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| C-F | C-F stretch | 1000-1400 |

Mass Spectrometry (MS) in Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through the analysis of fragmentation patterns. For this compound, the molecular formula is C₁₄H₉FO₃, corresponding to a monoisotopic mass of approximately 244.05 Da. uni.lusigmaaldrich.com

Electron ionization (EI) mass spectrometry of benzoic acid itself results in a molecular ion peak [M]⁺ at an m/z of 122. docbrown.info The fragmentation pattern is characterized by the loss of a hydroxyl radical to form the benzoyl cation [C₆H₅CO]⁺ at m/z 105 (the base peak), followed by the loss of carbon monoxide to give the phenyl cation [C₆H₅]⁺ at m/z 77. docbrown.info

For this compound, similar fragmentation pathways are expected. The molecular ion peak [M]⁺ should be observed at m/z 244. Fragmentation would likely involve the loss of -OH and -COOH groups. The presence of the fluorine atom on one of the phenyl rings will influence the masses of the fragment ions. For example, the 4-fluorobenzoyl cation would appear at m/z 123.

High-resolution mass spectrometry (HRMS) allows for the precise determination of the mass-to-charge ratio, which can confirm the elemental composition of the molecule and its fragments. For instance, in the analysis of 4-(methoxycarbonyl)-2-fluorobenzoic acid, LC-APCI-MS was used to find an exact mass of 198.0331 for the [M+H]⁺ ion, which is in close agreement with the calculated value of 198.0328 for C₉H₈FO₄. nih.gov

Table 4: Predicted Collision Cross Section (CCS) Values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 245.06085 | 150.0 |

| [M+Na]⁺ | 267.04279 | 158.0 |

| [M-H]⁻ | 243.04629 | 154.6 |

| [M+NH₄]⁺ | 262.08739 | 166.4 |

| [M+K]⁺ | 283.01673 | 154.3 |

| [M+H-H₂O]⁺ | 227.05083 | 142.2 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, revealing bond lengths, bond angles, and intermolecular interactions. The crystal structure of several analogs of this compound has been determined, offering insights into their molecular conformation and packing in the crystal lattice.

For example, the crystal structure of 2-(4-chlorobenzoyl)benzoic acid reveals that the molecule crystallizes in the monoclinic space group P2₁/c. researchgate.net The dihedral angle between the two aromatic rings is 88.07(11)°. researchgate.net The molecules form centrosymmetric dimers through O-H···O hydrogen bonds between the carboxylic acid groups. researchgate.net

In the case of 4-(methoxycarbonyl)-2-fluorobenzoic acid, the crystal structure is triclinic with the space group P-1. nih.gov The benzene (B151609) ring and the methoxycarbonyl group are nearly coplanar, while the carboxylic acid group is twisted out of the plane of the benzene ring by a dihedral angle of 20.18(36)°. nih.gov

The crystal structure of 4-(4-fluorophenoxy)benzoic acid also shows a triclinic system, with molecules forming dimers via O-H···O hydrogen bonds. nih.gov The dihedral angle between the two benzene rings in this molecule is 70.99(5)°. nih.gov These studies highlight how intermolecular forces, particularly hydrogen bonding, play a crucial role in the solid-state assembly of these molecules.

Table 5: Crystallographic Data for Analogs of this compound

| Compound | Crystal System | Space Group | Dihedral Angle between Rings (°) | Reference |

| 2-(4-Chlorobenzoyl)benzoic acid | Monoclinic | P2₁/c | 88.07(11) | researchgate.net |

| 4-(Methoxycarbonyl)-2-fluorobenzoic acid | Triclinic | P-1 | - | nih.gov |

| 4-(4-Fluorophenoxy)benzoic acid | Triclinic | P-1 | 70.99(5) | nih.gov |

| 4-Fluoro-2-(phenylamino)benzoic acid | - | - | 55.63(5) and 52.65(5) | nih.goviucr.org |

Advanced Spectroscopic Techniques for Conformational Analysis

The conformation of this compound, particularly the dihedral angle between the two aromatic rings, is a key structural feature that can be investigated using advanced spectroscopic techniques in solution, complementing the solid-state data from X-ray crystallography.

A study on a series of substituted benzophenones revealed that the twist angle between the aryl rings is influenced by both steric effects within the molecule and packing forces in the crystal. researchgate.net These twist angles can vary significantly, for example, from 37.85(5)° in 2,2′-dihydroxy-4,4′-dimethoxybenzophenone to 83.72(6)° in 2-amino-2′,5-dichlorobenzophenone. researchgate.net

While direct measurement of the solution-phase conformation of this compound is not explicitly detailed in the provided context, techniques such as Nuclear Overhauser Effect (NOE) NMR spectroscopy could be employed to probe through-space interactions between protons on the two aromatic rings, providing information about their relative orientation.

Furthermore, computational methods, such as Density Functional Theory (DFT), are often used in conjunction with spectroscopic data to predict and understand the conformational preferences of molecules. nih.gov These calculations can provide insights into the rotational barriers and the relative energies of different conformers in the gas phase or in solution, which can then be correlated with experimental observations.

The combination of these advanced techniques allows for a comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound and its analogs in different environments.

Computational and Theoretical Investigations of 2 4 Fluorobenzoyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting molecular geometries, electronic properties, and reactivity. For 2-(4-Fluorobenzoyl)benzoic acid, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.

These calculations are foundational for predicting the molecule's reactivity. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a large gap suggests high stability, while a small gap indicates a higher propensity for chemical reactions. Furthermore, mapping the electrostatic potential onto the electron density surface reveals regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), predicting sites for potential chemical attack. DFT has been successfully employed to optimize the geometry and calculate vibrational frequencies for related molecules like fluorinated benzoic acid dimers, showing good agreement with experimental data. nih.gov Similar methodologies could be applied to this compound to understand how the fluorine substituent influences the electronic properties and reactivity of the entire molecule. Quantum chemical reactivity analysis based on DFT computations has been used to provide deep structural insights into various benzoic acid derivatives. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular Dynamics (MD) is a computational simulation technique that analyzes the physical movements of atoms and molecules over time. nih.gov It provides a detailed view of the conformational landscape and flexibility of a molecule, which is crucial for understanding its biological function and physical properties like crystallization behavior. nih.govnih.govsemanticscholar.org

For this compound, the key flexible element is the torsional angle between the two aromatic rings around the central carbonyl bridge. MD simulations can model the dynamic behavior of this bond, as well as the orientation of the carboxylic acid group, in various environments (e.g., in a vacuum, in an aqueous solution, or in an organic solvent). By simulating the molecule's trajectory over time, researchers can identify low-energy, stable conformations and the energy barriers between them. This information is vital for understanding how the molecule might adapt its shape to fit into a protein's binding site or how it packs in a crystal lattice. rsc.org Studies on other flexible molecules have demonstrated that MD simulations can reveal significant conformational changes that are essential for their function. nih.govdntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. wikipedia.org The fundamental principle is that the structural or physicochemical properties of a molecule are responsible for its biological effects. slideserve.com

A QSAR study involves several steps:

Data Set Selection: A group of structurally related compounds with known biological activities (e.g., enzyme inhibition, receptor binding) is chosen.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include physicochemical properties (like logP), electronic properties (like partial charges), and steric or topological indices.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. dergipark.org.tr

Validation: The model's predictive power is rigorously tested to ensure its reliability. nih.gov

While specific QSAR models for this compound are not detailed in the literature, it could be included in a dataset of benzoic acid derivatives to develop a QSAR model for a particular biological target, such as bacterial enzymes or protein-protein interaction sites. dergipark.org.trnih.gov Such a model could then predict the activity of new, unsynthesized analogs and guide the design of more potent compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example | Description |

| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Electronic | Hammett Constant (σ) | Quantifies the electron-donating or electron-withdrawing effect of a substituent. |

| Steric | Taft's Steric Factor (Es) | Measures the steric bulk of a substituent group. slideserve.com |

| Topological | Wiener Index | A descriptor based on the graph theory representation of a molecule, related to molecular branching. |

| Quantum Chemical | HOMO/LUMO Energy | The energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

This table is for illustrative purposes to show the types of descriptors used in QSAR modeling.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) to a second (the receptor), which is typically a protein or nucleic acid. nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds against a biological target and for hypothesizing the mechanism of action at a molecular level.

The process involves:

Defining the three-dimensional structures of the ligand (this compound) and the target receptor.

Sampling a wide range of possible conformations and orientations of the ligand within the receptor's binding site.

Using a scoring function to estimate the binding energy for each pose, with lower scores generally indicating more favorable binding.

Docking studies on related benzoic acid derivatives have been used to explore their potential as inhibitors of various enzymes, such as α-amylase, α-glucosidase, and the main protease of SARS-CoV-2. nih.govnih.gov For this compound, docking could identify key interactions, such as hydrogen bonds with the carboxylic acid group or hydrophobic interactions involving the aromatic rings, that contribute to binding affinity and specificity. nih.gov For instance, research on 2,5-substituted benzoic acid derivatives showed that interactions with specific amino acid residues like Arginine were critical for binding to anti-apoptotic proteins. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental characterization. nih.gov These predictions can aid in the interpretation of experimental spectra and confirm the structure of a synthesized compound.

For this compound, methods like DFT can be used to calculate:

Vibrational Frequencies: The results can be correlated with experimental Infrared (IR) and Raman spectra. Comparing calculated and experimental spectra helps in assigning specific vibrational modes to the observed peaks. nih.gov

NMR Chemical Shifts: Theoretical calculations of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can assist in the complete assignment of complex NMR spectra.

Mass Spectrometry Parameters: Properties related to mass spectrometry, such as collision cross-section (CCS), can also be predicted. The CCS is a measure of an ion's size and shape in the gas phase and is increasingly used as an additional identifier in metabolomics and drug discovery.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 245.06085 | 150.0 |

| [M+Na]⁺ | 267.04279 | 158.0 |

| [M-H]⁻ | 243.04629 | 154.6 |

| [M+NH₄]⁺ | 262.08739 | 166.4 |

| [M+K]⁺ | 283.01673 | 154.3 |

| [M]⁺ | 244.05302 | 148.6 |

Data sourced from PubChem. uni.lu These values are predicted using computational models and provide a theoretical basis for comparison with experimental ion mobility-mass spectrometry data.

Pharmacological and Biological Research on 2 4 Fluorobenzoyl Benzoic Acid Derivatives

Anti-inflammatory Activity Studies

The investigation into the anti-inflammatory properties of 2-(4-fluorobenzoyl)benzoic acid and its related structures is a key area of research. chemimpex.com Benzoic acid derivatives are recognized for their pharmacological capabilities, including anti-inflammatory effects. researchgate.net Anthranilic acid derivatives, a related class, are a crucial subset of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Derivatives containing a fluorine-substituted ring have shown potential as potent anti-inflammatory agents through the modulation of key signaling pathways. One significant pathway implicated in inflammation is the nuclear factor kappa B (NF-κB) pathway. nih.gov Excessive inflammation can lead to chronic diseases, and NF-κB inhibitors represent a therapeutic strategy. nih.gov Certain fluorine-substituted compounds have been found to significantly reduce the phosphorylation of IκBα and p65, which are crucial steps in the activation of the NF-κB signaling pathway, thereby inhibiting its activity. nih.gov

Another mechanism involves the reduction of pro-inflammatory cytokines. For instance, a derivative of salicylic (B10762653) acid, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, was shown to significantly decrease the cardiac blood plasma concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) in a lipopolysaccharide (LPS)-induced rat model. nih.gov

The anti-inflammatory effects of benzoic acid derivatives are often attributed to their ability to inhibit specific enzymes involved in the inflammatory cascade. Cyclooxygenase (COX) enzymes, particularly COX-2, are a primary target for many NSAIDs. nih.gov In silico studies of a salicylic acid derivative showed a high affinity for the COX-2 protein receptor. nih.gov Similarly, molecular docking studies of certain 1,2,4-triazole (B32235) derivatives revealed that they occupy the celecoxib (B62257) binding site in cyclooxygenases with high affinity. mdpi.com

Lipoxygenases (LOXs) are another class of enzymes involved in inflammatory processes, and some 1,2,4-triazole derivatives have been identified as LOX inhibitors. mdpi.com Furthermore, some benzoic acid derivatives have been designed and evaluated as inhibitors of other enzymes, such as steroid 5 alpha-reductase isozymes, which are involved in different biological pathways but highlight the versatility of the benzoic acid scaffold. nih.gov

Antimicrobial and Antifungal Efficacy

Infectious diseases caused by resistant microbial pathogens are a severe global issue, prompting the need to design novel antimicrobial drugs. researchgate.netglobalscientificjournal.com Derivatives of 4-fluorobenzoic acid, a core component of the title compound, have been synthesized and assessed for their potential as antimicrobial agents. researchgate.netglobalscientificjournal.com

The antibacterial activity of benzoic acid derivatives is influenced by the type and position of substituents on the benzene (B151609) ring. nih.gov A series of hydrazide-hydrazones derived from 4-fluorobenzoic acid hydrazide were synthesized and evaluated as potential antimicrobial agents. researchgate.netglobalscientificjournal.com

In a study investigating the synergistic effects of benzoic acid derivatives, β-resorcylic acid, a derivative of benzoic acid, demonstrated a potent and rapid bactericidal effect against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) when combined with capric acid. nih.gov This combination resulted in a complete reduction of bacteria (>7.3 log reduction) within 5 minutes. nih.gov Fluorobenzoylthiosemicarbazides have also shown activity against pathogenic MRSA clinical isolates, with minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL. mdpi.com

| Compound Class | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Fluorobenzoylthiosemicarbazides | Methicillin-resistant Staphylococcus aureus (MRSA) | Active at MICs of 7.82–31.25 μg/mL. | mdpi.com |

| β-resorcylic acid (in combination) | Staphylococcus aureus, MRSA | Achieved >7.3 log reduction in 5 minutes when combined with capric acid. | nih.gov |

| Benzoic acid derivatives | Escherichia coli | Hydroxyl and methoxyl substituents affect antibacterial activity. | nih.gov |

Benzoic acid and its derivatives are known to possess antifungal properties and are used as preservatives in food and pharmaceuticals. nih.govresearchgate.net Their efficacy has been evaluated against a variety of fungal species.

Derivatives have been tested against fungi such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.govresearchgate.net Studies on the inflorescences of Piper cumanense led to the isolation of several benzoic acid derivatives that were active against six phytopathogenic fungi, showing particular efficacy against the Fusarium genus. nih.gov Furthermore, 2-aminobenzoic acid derivatives have demonstrated synergistic antifungal effects against fluconazole-resistant Candida albicans when used in combination with fluconazole. mdpi.com

| Compound/Derivative Source | Fungal Species | Key Findings | Reference |

|---|---|---|---|

| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Showed antifungal activity; investigated as CYP53 inhibitors. | nih.govresearchgate.net |

| Derivatives from Piper cumanense | Fusarium genus and other phytopathogenic fungi | All tested compounds were active, with greater activity against Fusarium. | nih.gov |

| 2-Aminobenzoic acid derivatives | Candida albicans (fluconazole-resistant) | Exhibited synergistic antifungal action when combined with fluconazole. | mdpi.com |

The antimicrobial activity of benzoic acid derivatives is attributed to several mechanisms. A primary mechanism for antibacterial action is the disruption of the bacterial cell membrane and homeostasis. researchgate.netnih.gov Lipophilic acids like benzoic acid can diffuse through the membrane, release protons into the cytoplasm, and disrupt cellular homeostasis. researchgate.netnih.gov Flow cytometry analysis has confirmed that some derivatives cause membrane disruption, leading to cytoplasmic ion imbalance and cell death. nih.gov

For antifungal activity, a specific fungal enzyme, CYP53, has been identified as a target. nih.gov This enzyme is involved in benzoic acid metabolism in fungi, and its inhibition can lead to antifungal effects. Molecular docking studies have been used to explore the interactions between benzoic acid derivatives and CYP53 to identify structural elements that enhance antifungal activity. nih.gov In bacteria, docking studies suggest that fluorobenzoylthiosemicarbazides may act as allosteric inhibitors of D-alanyl-D-alanine ligase (Ddl), an essential enzyme in cell wall synthesis. mdpi.com

Antitumor and Anticancer Research

Derivatives of benzoic acid have been a focal point in the search for novel anticancer agents. Research has shown that organic molecules incorporating the benzoic acid moiety exhibit significant anticancer potential. This has led to the exploration of various synthetic derivatives for their ability to retard the growth of cancer cells. oup.com

One area of investigation has been the development of 1,2,4-triazole derivatives, which are known to possess a wide range of pharmacological activities, including anticancer effects. nih.govresearchgate.net For instance, a study on novel 1,2,4-triazole derivatives incorporating a 2-(2,3-dimethyl aminobenzoic acid) moiety highlighted their cytotoxic effects against cancer cell lines. google.com Another study focused on thiourea (B124793) derivatives, with N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea demonstrating anticancer activity against the T47D breast cancer cell line. youtube.com This particular compound shares a fluorophenyl group, a key feature of this compound.

The mechanism of action for some benzoic acid derivatives has been linked to the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in tumor promotion. oup.com For example, 3,4-dihydroxybenzoic acid (DHBA) has been shown to inhibit HDAC activity and retard the growth of colon cancer cells. oup.com While direct studies on this compound derivatives as HDAC inhibitors are not extensively documented in the provided results, the known anticancer activity of related benzoic acid compounds suggests a potential avenue for future research.

Table 1: Antitumor Activity of Selected Benzoic Acid and Triazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| N-4-chlorobenzoyl-N'-(4-fluorophenyl)thiourea | T47D (Breast Cancer) | Anticancer activity | youtube.com |

| 3,4-dihydroxybenzoic acid (DHBA) | HCT-116, HCT-15 (Colon) | HDAC inhibition, growth retardation | oup.com |

| 1,2,4-Triazole derivatives | Various | Anticancer properties | nih.govresearchgate.net |

| 4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acid | Human cervical cancer | Antitumor activity (IC50: 17.84µM) |

Investigation of Other Biological Activities

Beyond their potential in cancer therapy, derivatives of this compound have been investigated for a range of other biological functions.

Antioxidant Properties

The antioxidant potential of benzoic acid derivatives has been a subject of considerable study. The position of hydroxyl groups on the benzene ring is a critical determinant of their antioxidant activity. mdpi.com Research on 4-(4-phenoxybenzoyl)benzoic acid derivatives (PBADs) has revealed a complex interaction with reactive oxygen species (ROS). These compounds were found to directly scavenge hydroxyl radicals (HO•) and singlet oxygen (¹O₂), but not superoxide (B77818) radicals (O₂•⁻). mdpi.com In some conditions, they even exhibited prooxidant activity by enhancing the generation of certain ROS. mdpi.com

The antioxidant activity of phenolic compounds, including hydroxybenzoic acids, is well-established and is influenced by their molecular structure. mdpi.com While specific studies on the antioxidant properties of this compound derivatives are not detailed in the provided results, the research on related structures suggests that such derivatives could possess significant, albeit complex, antioxidant or prooxidant capabilities.

Table 2: Antioxidant/Prooxidant Activity of 4-(4-Phenoxybenzoyl)benzoic Acid Derivatives (PBADs)

| Reactive Oxygen Species | Effect of PBADs | Reference(s) |

| Superoxide radical (O₂•⁻) | No scavenging activity | mdpi.com |

| Hydroxyl radical (HO•) | Direct scavenging | mdpi.com |

| Singlet oxygen (¹O₂) | Direct scavenging | mdpi.com |

Anticonvulsant Activity

The search for new antiepileptic drugs has led to the investigation of various heterocyclic compounds, some of which are derived from benzoic acid. For example, isatin-based derivatives synthesized from p-aminobenzoic acid have shown promising anticonvulsant activity in both maximal electroshock seizure (MES) and pentylenetetrazole (PTZ) models in mice.

Furthermore, derivatives of (arylalkyl)azoles, which include the 1,2,4-triazole ring system, have been designed and synthesized as potential anticonvulsants. Several of these compounds demonstrated protection against seizures in preclinical models. Given that this compound can serve as a precursor for the synthesis of various heterocyclic systems, these findings suggest that its derivatives could be promising candidates for the development of new anticonvulsant agents.

Table 3: Anticonvulsant Activity of Selected Benzoic Acid-Related Derivatives

| Derivative Class | Animal Model | Test | Activity | Reference(s) |

| Isatin-based derivatives of p-aminobenzoic acid | Mice | MES, PTZ | Favorable protection | |

| N-[1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine esters | Mice | 6Hz, MES | Protection against seizures |

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are important enzymes in the metabolism of neurotransmitters and are targets for the treatment of neurological and psychiatric disorders. Various heterocyclic compounds have been shown to be potent inhibitors of these enzymes. For instance, a series of 2-methylbenzo[d]oxazole derivatives were found to be potent MAO inhibitors, with some compounds showing high selectivity for MAO-B. One study reported on 4-(2-methyloxazol-4-yl)benzenesulfonamide, which inhibited MAO-B with an IC₅₀ value of 3.47 μM. Another study on 2-benzoyl-4-iodoselenophene demonstrated selective inhibition of MAO-A activity. These findings indicate that the core structures related to benzoic acid derivatives can be effectively modified to produce potent and selective MAO inhibitors.

Table 4: MAO Inhibitory Activity of Selected Heterocyclic Derivatives

| Compound/Derivative Class | Enzyme | IC₅₀ Value | Reference(s) |

| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 μM | |

| 2-Methylbenzo[d]oxazole derivatives (e.g., compound 1d) | MAO-B | 0.0023 µM | |

| 2-Benzoyl-4-iodoselenophene | MAO-A | Selective inhibition |

HIV-Integrase Inhibition

The human immunodeficiency virus (HIV) integrase is a crucial enzyme for the replication of the virus, making it an important target for antiretroviral therapy. Research into small molecule inhibitors has identified several classes of compounds with anti-integrase activity. Notably, a study on diketohexenoic acid derivatives identified ethyl 6-(4-(4-fluorobenzoyl)-1-phenyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxohexa-2,5-dienoate as a potent inhibitor of both HIV integrase and RNase H, with IC₅₀ values of 1.8 and 1.2 μM, respectively. plos.org This compound directly incorporates the 4-fluorobenzoyl moiety, highlighting the potential of this compound as a scaffold for designing novel HIV integrase inhibitors. Other classes of compounds, such as N-aryl-naphthylamines, have also shown inhibitory activity against the interaction between integrase and the host protein LEDGF/p75. plos.org

Table 5: HIV-Integrase Inhibitory Activity of a 4-Fluorobenzoyl Containing Derivative

| Compound | Target | IC₅₀ Value | Reference(s) |

| Ethyl 6-(4-(4-fluorobenzoyl)-1-phenyl-1H-pyrrol-2-yl)-2-hydroxy-4-oxohexa-2,5-dienoate | HIV Integrase | 1.8 μM | plos.org |

| RNase H | 1.2 μM | plos.org |

Modulation of Premature Translation Termination and Nonsense-Mediated mRNA Decay

Nonsense-mediated mRNA decay (NMD) is a cellular surveillance mechanism that eliminates mRNA transcripts containing premature termination codons (PTCs), thereby preventing the synthesis of truncated and potentially harmful proteins. wikipedia.org The modulation of this pathway with small molecules represents a potential therapeutic strategy for genetic diseases caused by nonsense mutations.

Research has identified small molecules that can influence this process. For example, the phthalimide (B116566) derivative CDX5-1 was found to potentiate the readthrough of PTCs when used in combination with aminoglycosides. nih.govoup.com Another small molecule, NMDI 1, was identified as an inhibitor of the NMD pathway. mdpi.commdpi.com While there is no direct evidence in the provided search results linking derivatives of this compound to the modulation of NMD, the discovery of small molecules that can affect this pathway opens up the possibility that appropriately designed derivatives could have similar activities. The ability of small molecules to interact with the components of the translation and mRNA decay machinery suggests that this is a viable area for future drug discovery efforts. plos.org

Structure-Activity Relationship (SAR) Studies of this compound Derivativesuni.lumdpi.com

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing potent and selective drugs. For derivatives of this compound, these studies investigate how altering the chemical structure affects the compound's biological activity, providing critical insights for the development of new chemical entities. iomcworld.comresearchgate.net

Impact of Fluorine Substitution on Biological Responseontosight.aimdpi.com

The presence of a fluorine atom, as in this compound, imparts specific and often beneficial properties to a molecule. ontosight.ai Fluorine is a small, highly electronegative atom that can significantly alter a compound's physical, chemical, and biological characteristics. Its substitution can influence factors such as metabolic stability, lipophilicity, and binding interactions with biological targets. ontosight.ainih.gov

In studies on related polycyclic aromatic hydrocarbons, fluorine substitution has been shown to dramatically alter metabolic pathways and genotoxicity. For example, the introduction of a fluorine atom to benzo[j]fluoranthene influenced which dihydrodiol metabolites were formed and increased mutagenic activity in certain assays compared to the parent compound. nih.gov This highlights that the position of fluorine substitution is a critical determinant of biological effect, capable of either enhancing or diminishing a compound's activity and altering its metabolic fate. nih.gov The fluorine atom in the 4-position of the benzoyl group in this compound increases the compound's lipophilicity and can enhance its potential bioactivity, making it a point of interest in SAR studies. ontosight.ai

Influence of Substituent Modifications on Efficacy and Selectivity

Beyond the fluorine atom, modifications to other parts of the benzoic acid scaffold are crucial for tuning the efficacy and selectivity of its derivatives. SAR studies have demonstrated that even minor changes can lead to significant differences in biological activity.

Key findings from research on various benzoic acid derivatives include:

Anticancer Activity : In the development of dual inhibitors for the anti-apoptotic proteins Mcl-1 and Bfl-1, SAR studies of 2,5-substituted benzoic acid derivatives revealed the critical nature of specific substituents. The deletion of a phenethylthio substituent at the 5-position resulted in a more than 30-fold decrease in binding affinity, demonstrating its significant contribution to potency. nih.gov The nature and size of substituents were found to govern the binding mode and molecular recognition at the target protein. nih.gov

Antidiabetic Activity : For a series of 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives designed as α-glucosidase and α-amylase inhibitors, the substituents on the sulfamoyl nitrogen played a key role. A derivative with a 2-nitrophenyl group was found to be three to five times more potent than the standard drug acarbose, indicating that electronic and steric factors of the substituent are critical for inhibitory potential. nih.gov

DPP-4 Inhibition : In the design of uracil-based benzoic acid derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors for type 2 diabetes, converting the carboxylic acid group to an ester did not lead to a significant loss of potency, which is often observed. This finding allows for modifications to improve bioavailability without sacrificing efficacy. researchgate.net

Electronic Effects : The electronic properties of substituents have a profound impact. Studies on other heterocyclic systems show that attaching electron-withdrawing groups (like cyano or sulfonyl groups) directly to the core structure can significantly influence the molecule's photophysical properties by lowering the energy gap between singlet and triplet states. beilstein-journals.orgbeilstein-journals.org This principle of using electron-withdrawing or -donating groups is a common strategy in drug design to modulate target interactions.

Table 1: Impact of Substituent Modifications on Biological Activity of Benzoic Acid Derivatives

| Derivative Class | Modification | Impact on Activity | Target/Assay | Reference |

|---|---|---|---|---|

| 2,5-Substituted Benzoic Acid | Deletion of 5-phenethylthio group | >30-fold decrease in binding affinity | Mcl-1/Bfl-1 Proteins | nih.gov |

| 2,4-Dichloro-5-sulfamoylbenzoic Acid | Addition of 2-nitrophenyl group | 3-5x higher inhibitory potential than acarbose | α-amylase/α-glucosidase | nih.gov |

| Uracil-based Benzoic Acid | Conversion of acid to ester | Maintained comparable potency | DPP-4 Inhibition | researchgate.net |

| Benzo[j]fluoranthene | Fluorine substitution | Increased mutagenic potency in some assays | S. typhimurium | nih.gov |

Mechanistic Elucidation of Biological Actions at a Molecular Levelontosight.ai

Understanding the precise molecular mechanism by which a compound exerts its biological effect is a primary goal of pharmacological research. For derivatives of this compound, this involves identifying their direct molecular targets and the ensuing cellular pathways they modulate.

Inhibition of Protein-Protein Interactions : A key mechanism for some benzoic acid derivatives is the inhibition of protein-protein interactions that are critical for cell survival, particularly in cancer. For example, 2,5-substituted benzoic acid derivatives have been specifically designed to bind to the hydrophobic groove of anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov By occupying this pocket, they block the binding of pro-apoptotic proteins, thereby restoring the natural process of programmed cell death (apoptosis) in cancer cells. nih.gov

Enzyme Inhibition : Many derivatives function as enzyme inhibitors. This has been observed in several contexts:

Antifungal Activity : Some benzoic acid derivatives act as antifungal agents by specifically targeting and inhibiting CYP53, a fungal-specific cytochrome P450 enzyme. nih.gov

Antidiabetic Activity : Derivatives have been shown to inhibit α-glucosidase and α-amylase, enzymes responsible for carbohydrate digestion. By slowing carbohydrate breakdown, these compounds can help manage post-meal blood sugar spikes. nih.gov

Type 2 Diabetes : Uracil-based benzoic acid derivatives have been developed as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a serine protease involved in glucose metabolism. researchgate.net

Modulation of Cellular Networks : Research has shown that certain benzoic acid derivatives can modulate entire cellular networks. Derivatives isolated from the fungus Bjerkandera adusta were found to promote the activity of the ubiquitin-proteasome and autophagy-lysosome pathways. nih.gov These pathways are responsible for protein degradation and are part of the proteostasis network that maintains cellular health. The compounds were found to be putative binders of cathepsins B and L, key enzymes in the autophagy-lysosome pathway. nih.gov

Pharmacokinetic and Pharmacodynamic (PK/PD) Research Concepts

PK/PD studies are essential for translating a biologically active compound into a viable drug candidate. Pharmacokinetics describes what the body does to the drug (ADME), while pharmacodynamics describes what the drug does to the body (target engagement and effect).

Absorption, Distribution, Metabolism, and Excretion (ADME) Researchnih.gov

ADME properties determine a drug's bioavailability, duration of action, and potential for accumulation. Research on benzoic acid derivatives often includes in silico (computational) predictions and in vitro experimental assessments of these parameters.

Absorption and Bioavailability : For a drug to be orally active, it must be absorbed from the gastrointestinal tract. In silico models are used to predict properties like human intestinal absorption. For example, studies on various heterocyclic derivatives predict absorption percentages, with many compounds showing good potential (>70%). nih.gov Compliance with rules like Lipinski's Rule of 5 and Veber's Rule helps predict drug-likeness and good oral bioavailability. nih.gov

Metabolism : The metabolic fate of a compound is critical. Metabolism by cytochrome P450 (CYP) enzymes in the liver can inactivate a drug or produce toxic metabolites. ADME studies screen for potential inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). mdpi.com A compound that does not inhibit these enzymes is less likely to cause adverse drug-drug interactions. mdpi.com

Distribution : After absorption, a drug distributes into various tissues. This is influenced by factors like plasma protein binding and the ability to cross cell membranes.

Excretion : The body eliminates drugs and their metabolites, primarily through the kidneys or in the feces.

Table 2: Representative In Silico ADME Predictions for Drug-like Compounds

| ADME Parameter | Description | Desired Outcome Example | Reference |

|---|---|---|---|

| Human Intestinal Absorption | Percentage of drug absorbed from the gut | > 70% | nih.gov |

| Lipinski's Rule of 5 | Predicts drug-likeness based on MW, logP, H-bond donors/acceptors | Compliance suggests good absorption/permeation | nih.gov |

| CYP Enzyme Inhibition | Potential to inhibit key metabolic enzymes | No inhibition of major isoforms (e.g., CYP3A4) | mdpi.com |

| Oral Bioavailability | Fraction of drug reaching systemic circulation | Good bioavailability predicted by Veber's Rule | nih.gov |

Target Engagement and Pathway Modulation

Target engagement confirms that a drug interacts with its intended molecular target within a biological system, and pathway modulation assesses the downstream consequences of this interaction.

Target Engagement : This can be demonstrated through various methods. Co-crystal structures have been used to visualize how 2,5-substituted benzoic acid derivatives bind to the Mcl-1 protein. nih.gov Molecular docking studies computationally predict the binding interactions between a compound and its target, such as the docking of benzoic acid derivatives into the active sites of α-amylase, α-glucosidase, or cathepsins. nih.govnih.gov

Applications in Materials Science and Polymer Chemistry

Incorporation of 2-(4-Fluorobenzoyl)benzoic Acid into Polymer Systems

The incorporation of this compound into polymer backbones is a key area of research for developing high-performance polymers. This molecule can be utilized as a monomer or a comonomer in the synthesis of various polymer systems, including aromatic polyamides and polyetheretherketones (PEEK). The di-functional nature of the carboxylic acid group allows it to react with other monomers, such as diamines or diols, to form long polymer chains.

The general strategy involves polycondensation reactions. For instance, in the synthesis of aromatic polyamides, the dicarboxylic acid (or its more reactive acid chloride derivative) is reacted with an aromatic diamine. researchgate.net While specific studies detailing the use of this compound in this exact role are not widely published, the principle is well-established with similar aromatic dicarboxylic acids. researchgate.net The introduction of the bulky, fluorine-containing side group is anticipated to influence the polymer's solubility, chain packing, and ultimately its physical properties.

Another approach is the inclusion of benzoic acid derivatives into the crystalline structures of polymers. For example, research has shown that benzoic acid can be housed in the crystalline channels of polymers like syndiotactic polystyrene (sPS), existing as either a dimer or as isolated molecules depending on the polymer's crystalline form. scirp.org This method of creating co-crystalline phases can be a route to modify the properties of existing polymers.

The synthesis of high-performance polymers like PEEK often involves nucleophilic substitution reactions where a bisphenol is reacted with an activated dihalobenzophenone. nih.gov Alternatively, electrophilic Friedel-Crafts reactions can be employed to form the ketone linkages in the polymer backbone. google.com In this context, derivatives of this compound could serve as precursors to the specialized monomers required for these polymerization processes.

Development of High-Performance Materials with Enhanced Thermal Stability

A significant driver for incorporating fluorinated monomers like this compound into polymers is the potential to enhance thermal stability. High-performance polymers are defined by their ability to maintain their structural integrity and mechanical properties at elevated temperatures. Key indicators of thermal stability include the glass transition temperature (Tg), the melting temperature (Tm) for semi-crystalline polymers, and the decomposition temperature (Td).

For instance, poly(ether ether ketone) (PEEK) is renowned for its exceptional thermal stability, with a glass transition temperature around 143°C and a melting temperature of approximately 343°C. globalscientificjournal.com The introduction of fluorine atoms into the polymer backbone can further increase these values. Research on other fluorinated polymers and copolymers has demonstrated significant increases in Tg and thermal decomposition temperatures. For example, certain poly(aryl ether ether ketone) copolymers exhibit high glass transition temperatures (above 200°C) and decomposition temperatures (5% weight loss) exceeding 548°C. sigmaaldrich.com